molecular formula C19H26N4O2 B2754237 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 2034453-09-1

1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2754237
CAS No.: 2034453-09-1
M. Wt: 342.443
InChI Key: CGJNARVAZINNLS-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a pyrazolopyridine moiety, and a piperazine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the cyclohex-3-ene-1-carbonyl and pyrazolopyridine intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, alcohols, and substituted piperazine compounds .

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is unique due to its combination of a cyclohexene ring, a pyrazolopyridine moiety, and a piperazine ring. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in simpler compounds.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)16-14-20-23-9-5-4-8-17(16)23/h1-2,14-15H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJNARVAZINNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4CCC=CC4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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